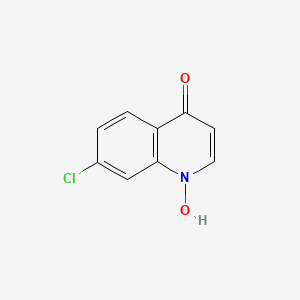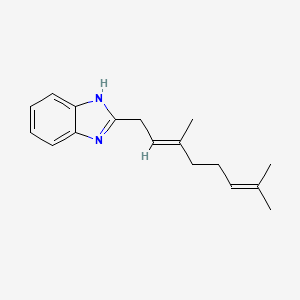
3,5,8-Trimethoxyphenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trimethoxyphenanthrene-1,4-dione is a naturally occurring phenanthrenequinone derivative. Phenanthrenequinones are a class of organic compounds characterized by a phenanthrene backbone with quinone functionalities. These compounds are known for their diverse biological activities and are often found in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrenequinone derivatives. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo oxidative cyclization to form the desired compound. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as plants belonging to the Dioscoreaceae family. Alternatively, it can be synthesized through chemical processes involving the methoxylation of phenanthrenequinone derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5,8-Trimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone functionalities to hydroquinone forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state phenanthrenequinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthrenequinones depending on the substituent used.
Scientific Research Applications
3,5,8-Trimethoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,8-Trimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating specific signaling pathways such as the JNK and p38 pathways. It also inhibits the activity of certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trimethoxyphenanthrene-1,4-dione: Another phenanthrenequinone derivative with similar biological activities.
2,3,4-Trimethoxyphenanthrene-1,4-dione: Differing in the position of methoxy groups, affecting its reactivity and biological properties.
3,4,8-Trimethoxyphenanthrene-2,5-diol: A phenanthrene derivative with additional hydroxyl groups, influencing its chemical behavior.
Uniqueness
3,5,8-Trimethoxyphenanthrene-1,4-dione is unique due to its specific methoxy group positions, which confer distinct chemical reactivity and biological activity compared to other phenanthrenequinone derivatives. Its ability to selectively induce apoptosis in cancer cells makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
106868-02-4 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3,5,8-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O5/c1-20-12-6-7-13(21-2)15-10(12)5-4-9-11(18)8-14(22-3)17(19)16(9)15/h4-8H,1-3H3 |
InChI Key |
NPHQWXNXFLKUJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=C(C2=C(C=C1)OC)C(=O)C(=CC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


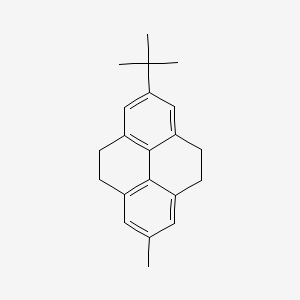
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
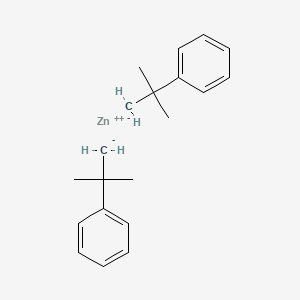
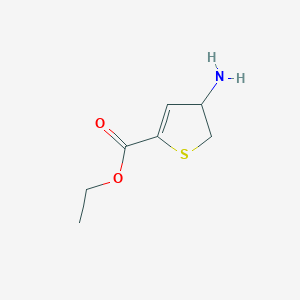
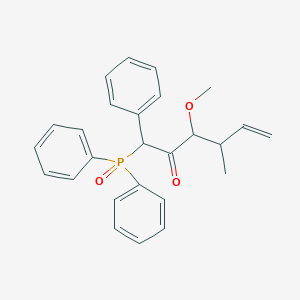

![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
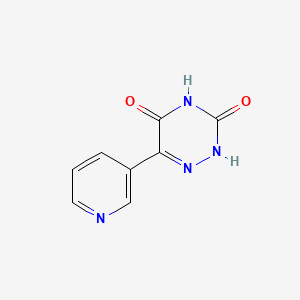
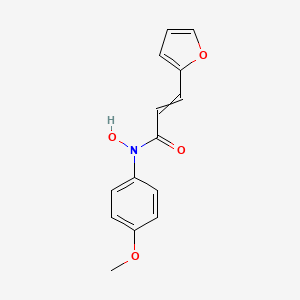
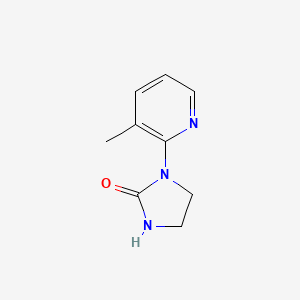
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
